molecular formula C18H19NO5 B172356 3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid CAS No. 17554-34-6

3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

Cat. No.: B172356
CAS No.: 17554-34-6
M. Wt: 329.3 g/mol
InChI Key: ZDCINYLJSSOHBZ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is a synthetic amino acid derivative featuring a propanoic acid backbone with two key substituents:

  • Position 2: A phenylmethoxycarbonyl (Cbz) group protecting the amino functionality.
  • Position 3: A 4-methoxyphenyl group, contributing aromaticity and electron-donating properties .

This compound is primarily utilized in peptide synthesis as a protected intermediate, enabling selective deprotection during solid-phase or solution-phase synthesis. Its methoxyphenyl moiety may enhance solubility and influence binding interactions in biological systems .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-23-15-9-7-13(8-10-15)11-16(17(20)21)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCINYLJSSOHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17554-34-6
Record name NSC125061
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Step 1: Friedel-Crafts Alkylation for Skeletal Framework Formation

The synthesis begins with the attachment of a propanoic acid chain to the 4-methoxyphenyl ring via Friedel-Crafts alkylation. This reaction employs aluminum chloride (AlCl₃) as a Lewis catalyst to facilitate electrophilic substitution. A propionyl chloride derivative reacts with 4-methoxybenzene under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. The intermediate ketone is subsequently reduced to the corresponding alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), followed by oxidation to the propanoic acid using potassium permanganate (KMnO₄) or Jones reagent.

Key Reaction Parameters:

  • Catalyst: AlCl₃ (1.2 equiv)

  • Solvent: Anhydrous DCM or THF

  • Temperature: 0–5°C (initial), room temperature (post-reduction)

  • Oxidizing Agent: KMnO₄ in acidic aqueous medium

Step 2: Amino Group Protection via Benzyloxycarbonyl (Cbz) Introduction

The unprotected amino group in the intermediate is shielded using benzyl chloroformate (CbzCl), a standard carbamate-forming reagent. The reaction proceeds in a biphasic system of THF and aqueous sodium bicarbonate (NaHCO₃) to neutralize hydrochloric acid (HCl) byproducts. The amino group undergoes nucleophilic attack on the carbonyl carbon of CbzCl, forming a stable carbamate bond. This step typically achieves >85% yield under controlled pH (8–9) and low-temperature conditions (0–5°C).

Reaction Conditions:

ParameterValue
ReagentCbzCl (1.5 equiv)
BaseNaHCO₃ (2.0 equiv)
SolventTHF/H₂O (4:1 v/v)
Temperature0–5°C
Reaction Time4–6 hours

Step 3: Hydrolysis to Carboxylic Acid

The final step involves hydrolysis of an ester intermediate to the carboxylic acid. Aqueous sodium hydroxide (NaOH, 2M) or lithium hydroxide (LiOH) in a THF/water mixture (3:1 v/v) is refluxed at 70–80°C for 6–8 hours. Acidification with hydrochloric acid (HCl) precipitates the product, which is filtered and washed with cold ethanol to remove impurities.

Optimization Insights:

  • Base Selection: LiOH offers faster reaction kinetics compared to NaOH.

  • Temperature: Higher temperatures (>80°C) risk decarboxylation.

  • Yield: 75–90% after recrystallization from ethanol/water.

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Analytical techniques confirm structural integrity:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Cbz aromatic), 6.85 (d, J = 8.6 Hz, 2H, methoxyphenyl), 5.10 (s, 2H, Cbz CH₂), 4.30 (q, 1H, α-CH), 3.80 (s, 3H, OCH₃), 2.90–2.70 (m, 2H, β-CH₂).

  • Infrared Spectroscopy (IR): Peaks at 1720 cm⁻¹ (C=O, carboxylic acid), 1695 cm⁻¹ (C=O, carbamate), and 1510 cm⁻¹ (aromatic C=C).

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing:

  • Catalyst Recovery: Recycling AlCl₃ via aqueous workup reduces costs.

  • Continuous Flow Systems: Tubular reactors improve heat dissipation during exothermic steps.

  • Green Chemistry: Substituting THF with cyclopentyl methyl ether (CPME) enhances sustainability.

Comparative Analysis of Synthetic Methods

While the Friedel-Crafts route dominates, alternative pathways such as Ullmann coupling or enzymatic resolution remain exploratory. The table below contrasts key methods:

MethodAdvantagesLimitationsYield (%)
Friedel-CraftsHigh regioselectivityRequires strict anhydrous conditions70–85
Enzymatic AminationMild conditionsLow scalability50–60
Ullmann CouplingVersatile substituentsPalladium catalyst cost65–75

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions, particularly those involving aromatic compounds.

    Medicine: This compound may have potential therapeutic applications, such as in drug development or as a pharmacological tool.

    Industry: It can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the compound’s specific application and the context in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

3-Phenyl vs. 4-Methoxyphenyl
  • (2R)-3-Phenyl-2-(phenylmethoxycarbonylamino)propanoic acid (CAS 2448-45-5): Replaces the 4-methoxyphenyl group with a simple phenyl ring. Key Difference: Lower polarity compared to the 4-methoxyphenyl analog, as evidenced by logP values (estimated +0.5 higher) .
Heterocyclic Replacements
  • 3-[5-(4-Methoxyphenyl)furan-2-yl]propanoic acid (CAS 24098-77-9): Substitutes the aromatic phenyl with a furan ring.

Modifications at Position 2 (Amino Protection)

tert-Butoxycarbonyl (Boc) vs. Cbz
  • (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: Replaces Cbz with a Boc group. Boc is acid-labile, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid), unlike Cbz, which requires hydrogenolysis . Application: Preferred in orthogonal protection strategies where acid-sensitive linkers are used .
Dual Protection Strategies
  • (2S)-3-((2-Methylpropan-2-yl)oxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid: Features both Boc and Cbz groups on adjacent positions. Enables sequential deprotection, critical for synthesizing branched peptides or post-translationally modified proteins .

Functional Group Additions or Replacements

Hydroxyl Group Incorporation
  • 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (CAS 50897-30-8): Lacks the Cbz group and introduces a hydroxyl at position 3. Capable of hydrogen bonding, enhancing solubility but reducing stability under basic conditions .
Cyano Substitution
  • 2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid: Replaces the 4-methoxyphenyl with a cyano group.

Stereochemical Variations

  • (2S,3R)-2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid: Exhibits defined stereochemistry (2S,3R), confirmed via X-ray crystallography . Impact: Stereochemistry influences biological activity; for example, L-Dopa (a tyrosine derivative) shows enantiomer-specific efficacy in Parkinson’s disease .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 3) Protecting Group (Position 2) Molecular Weight logP (Predicted)
Target Compound 4-Methoxyphenyl Cbz 355.38 2.8
(2R)-3-Phenyl analog Phenyl Cbz 325.36 3.3
Boc-Protected Analog 4-Methoxyphenyl Boc 309.34 2.5
3-Cyano Derivative Cyano Cbz 276.26 1.9

Biological Activity

3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is under investigation for various therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory research.

  • IUPAC Name: this compound
  • Molecular Formula: C16H17NO4
  • Molecular Weight: 299.32 g/mol
  • Density: 1.044 g/cm³

The biological activity of this compound primarily involves its interaction with specific molecular targets within microbial cells. The compound exhibits potential as an inhibitor of enzymes critical to the synthesis of peptidoglycan, which is essential for bacterial cell wall integrity. This mechanism is crucial for developing new antimicrobial agents that can combat multidrug-resistant pathogens.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications to the phenolic structure have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects: The presence of methoxy groups in the compound's structure may contribute to its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties: The compound's ability to scavenge free radicals has been noted, suggesting a role in reducing oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Efficacy:
    A recent study synthesized various amino acid derivatives containing the 4-methoxyphenyl moiety. These derivatives were screened against ESKAPE pathogens, revealing that some exhibited significant antimicrobial properties, particularly against drug-resistant strains (Table 1).
    CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
    1S. aureus32 µg/mL
    2E. coli64 µg/mL
    3C. auris>128 µg/mL
  • Metabolic Studies:
    Another study investigated the pharmacokinetics of related compounds derived from dietary polyphenols, demonstrating rapid absorption and distribution in vivo. This suggests that similar derivatives may have beneficial metabolic effects when administered (Table 2).
    ParameterValue
    Absorption Ratio≥1.2%
    Peak Concentration2.6 nmol/mL
    Tissue DistributionKidneys > Liver > Heart

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